molecular formula C12H18N2O2 B2655444 Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate CAS No. 1557797-41-7

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate

Cat. No.: B2655444
CAS No.: 1557797-41-7
M. Wt: 222.288
InChI Key: JOYWDDRYKFMBOO-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate is a substituted benzoate ester of significant value in chemical research and development. Its primary research application is as a versatile precursor in the synthesis of novel azo compounds, which are of high interest in the field of dye and materials chemistry . The compound's structure, featuring both amino and isopropylamino functional groups, makes it a suitable diazo component for coupling with other molecules, such as pharmaceuticals including salbutamol sulphate and pyridoxine hydrochloride, to create new compounds for analytical and spectroscopic studies . These resultant azo derivatives are subsequently characterized by advanced techniques including IR and mass spectrometry, and their electronic spectra are investigated for acid-base properties, isobestic points, and solvent effects . Structurally related benzoate esters are known to be investigated as intermediates for compounds with potential biological activity, highlighting the value of this chemical scaffold in medicinal chemistry research . The mechanism of action for related compounds, such as the local anesthetic benzocaine (ethyl 4-aminobenzoate), involves the inhibition of voltage-gated sodium channels on neuronal membranes, which prevents the initiation and conduction of nerve impulses, leading to a localized loss of sensation . Researchers can utilize this compound to explore similar structure-activity relationships or to develop new chemical entities. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. It is the responsibility of the researcher to ensure safe handling and to comply with all relevant institutional or governmental safety protocols.

Properties

IUPAC Name

ethyl 4-amino-3-(propan-2-ylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-16-12(15)9-5-6-10(13)11(7-9)14-8(2)3/h5-8,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYWDDRYKFMBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Analytical Imperative for Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate

This guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate, a compound of interest for researchers and professionals in drug development. By leveraging established principles of spectroscopic interpretation and data from structurally related analogs, this document serves as a predictive reference for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a primary amino group, a secondary isopropylamino group, and an ethyl ester on a benzene ring, presents a unique electronic and steric environment. Accurate structural elucidation and purity assessment are paramount for any downstream application, necessitating a multi-faceted analytical approach. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure and bonding, offering invaluable insights for synthesis confirmation, quality control, and understanding its chemical behavior.

This guide is structured to provide not only the predicted spectroscopic data but also the underlying rationale for these predictions and the experimental protocols for their acquisition. This approach is designed to empower researchers to not only identify the compound but also to understand the "why" behind the spectral features.

Predicted Spectroscopic Data at a Glance

The following tables summarize the predicted key spectroscopic data for Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate. These predictions are derived from the analysis of substituent effects on the benzene ring and by comparison with the known spectroscopic data of ethyl 4-aminobenzoate.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7d1HAr-H
~7.1dd1HAr-H
~6.7d1HAr-H
4.34q2H-OCH₂CH₃
~4.2 (broad)s2H-NH₂
~3.7sept1H-CH(CH₃)₂
~3.5 (broad)s1H-NH-
1.39t3H-OCH₂CH₃
1.25d6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~167C=O
~148Ar-C (C-NH₂)
~135Ar-C (C-NH-isopropyl)
~132Ar-CH
~122Ar-C (C-COOEt)
~118Ar-CH
~115Ar-CH
~60-OCH₂CH₃
~46-CH(CH₃)₂
~23-CH(CH₃)₂
~14-OCH₂CH₃

Table 3: Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)
3350 - 3310Medium, SharpN-H stretch (secondary amine)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1710 - 1690Strong, SharpC=O stretch (ester)
1620 - 1600MediumN-H bend (primary amine)
1600 - 1450Medium (multiple bands)Aromatic C=C stretch
1250 - 1200StrongC-O stretch (ester)
1150 - 1100MediumC-N stretch

Table 4: Predicted Major Mass Spectrometry (EI) Fragments

m/zProposed Fragment
222[M]⁺˙ (Molecular Ion)
207[M - CH₃]⁺
177[M - OCH₂CH₃]⁺
150[M - CH(CH₃)₂ - C₂H₅]⁺
120[H₂N-C₆H₃-NH-C₃H₇]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.[1][2]

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.[1]

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks. Automated shimming routines are often sufficient, but manual shimming may be necessary for the highest resolution.[1]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

    • Use a standard 30-45° pulse angle to ensure adequate signal without saturating the spins, allowing for shorter relaxation delays.[3]

    • Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • The acquisition time is typically 2-4 seconds, with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

    • A greater number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed reliably.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire_h1 Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase & Calibrate ft->phase integrate Integrate (¹H) phase->integrate for ¹H

Caption: General workflow for NMR data acquisition and processing.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a wealth of structural information.

molecule cluster_mol Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate mol

Caption: Structure of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate.

  • Aromatic Protons (~6.7-7.7 ppm): The three protons on the benzene ring will appear in this region. The electron-donating amino and isopropylamino groups will shift the signals upfield compared to unsubstituted benzene (7.34 ppm). The proton ortho to the ester group is expected to be the most downfield due to the ester's electron-withdrawing nature. The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

  • Ethyl Ester Protons (4.34 and 1.39 ppm): The methylene protons (-OCH₂CH₃) will appear as a quartet around 4.34 ppm due to coupling with the adjacent methyl group. The methyl protons (-OCH₂CH₃) will be a triplet around 1.39 ppm due to coupling with the methylene group.

  • Isopropyl Protons (~3.7 and 1.25 ppm): The methine proton (-CH(CH₃)₂) will be a septet around 3.7 ppm, coupled to the six equivalent methyl protons. The six methyl protons (-CH(CH₃)₂) will appear as a doublet around 1.25 ppm, coupled to the single methine proton.

  • Amine Protons (~4.2 and ~3.5 ppm): The primary amine protons (-NH₂) are expected to be a broad singlet around 4.2 ppm, and the secondary amine proton (-NH-) a broad singlet around 3.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shifts can be highly variable depending on concentration and solvent.

Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.

  • Carbonyl Carbon (~167 ppm): The ester carbonyl carbon is the most downfield signal due to its direct attachment to two oxygen atoms.

  • Aromatic Carbons (~115-148 ppm): The six aromatic carbons will appear in this region. The carbons attached to the nitrogen atoms will be the most downfield among the aromatic signals due to the deshielding effect of the electronegative nitrogen. The carbon attached to the ester group will also be downfield. The remaining aromatic CH carbons will be further upfield.

  • Ethyl Ester Carbons (~60 and ~14 ppm): The methylene carbon (-OCH₂CH₃) will be around 60 ppm, and the methyl carbon (-OCH₂CH₃) will be around 14 ppm.

  • Isopropyl Carbons (~46 and ~23 ppm): The methine carbon (-CH(CH₃)₂) will be around 46 ppm, and the two equivalent methyl carbons (-CH(CH₃)₂) will appear as a single peak around 23 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy that requires minimal sample preparation.[4][5]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.[6]

  • Sample Application: Place a small amount of the solid Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate sample onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.[6]

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

ATR_FTIR_Workflow cluster_setup Setup cluster_measurement Measurement cluster_output Output background Record Background Spectrum place_sample Place Sample on Crystal apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum final_spectrum Generate Final Absorbance Spectrum acquire_spectrum->final_spectrum

Caption: General workflow for ATR-FTIR spectroscopy.

Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the amine, ester, and aromatic functionalities.

  • N-H Stretching Region (3450-3300 cm⁻¹): The primary amine (-NH₂) is expected to show two distinct sharp bands in this region, corresponding to the symmetric and asymmetric stretching vibrations. The secondary amine (-NH-) will show a single sharp band.

  • C-H Stretching Region (3100-2850 cm⁻¹): Weaker bands above 3000 cm⁻¹ are due to the aromatic C-H stretching, while the stronger bands below 3000 cm⁻¹ arise from the aliphatic C-H stretching of the ethyl and isopropyl groups.

  • C=O Stretching Region (1710-1690 cm⁻¹): A very strong and sharp absorption band in this region is the hallmark of the ester carbonyl group. Its position indicates a conjugated ester system.

  • Fingerprint Region (< 1600 cm⁻¹): This region contains a complex pattern of bands that are unique to the molecule.

    • N-H Bending (~1620 cm⁻¹): The scissoring vibration of the primary amine appears here.

    • Aromatic C=C Stretching (1600-1450 cm⁻¹): Several medium-intensity bands in this region are characteristic of the benzene ring.

    • C-O and C-N Stretching (1250-1100 cm⁻¹): Strong bands corresponding to the C-O stretching of the ester and C-N stretching of the amines will be present in this part of the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a classic "hard" ionization technique that leads to extensive fragmentation, which can be useful for structural elucidation.[7][8]

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating in a high vacuum.[9]

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺˙).[8][9]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged fragments and neutral radicals.[10]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

EIMS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection vaporize Vaporize Sample in Vacuum ionize Bombard with 70 eV Electrons vaporize->ionize fragment Molecular Ion Fragmentation ionize->fragment separate Separate Ions by m/z fragment->separate detect Detect Ions & Generate Spectrum separate->detect

Caption: General workflow for Electron Ionization Mass Spectrometry.

Interpretation of the Predicted Mass Spectrum

The mass spectrum will provide the molecular weight and clues about the molecule's structure.

  • Molecular Ion Peak ([M]⁺˙ at m/z 222): The peak corresponding to the intact molecular ion is expected at an m/z of 222. The presence of two nitrogen atoms means this will be an even-numbered mass, consistent with the nitrogen rule.

  • Key Fragmentation Pathways:

    • Loss of a Methyl Group (m/z 207): A common fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a fragment at m/z 207.

    • Loss of an Ethoxy Group (m/z 177): Cleavage of the ester group can result in the loss of an ethoxy radical (•OCH₂CH₃), giving a peak at m/z 177.

    • Alpha-Cleavage: Cleavage of the bond alpha to the amine nitrogen is a common fragmentation pathway for amines.[11] This can lead to various smaller fragments.

    • Other Fragments: Other significant peaks may arise from further fragmentation of these initial fragments, providing a complex pattern that can be pieced together to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate. The predicted ¹H and ¹³C NMR spectra will confirm the connectivity of the carbon and hydrogen skeleton, the IR spectrum will verify the presence of the key amine and ester functional groups, and the mass spectrum will establish the molecular weight and offer further structural confirmation through its fragmentation pattern. By combining these techniques, researchers and drug development professionals can confidently ascertain the identity and purity of this compound, ensuring the integrity of their scientific endeavors.

References

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  • Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337.
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  • Öztürk, N., & Gökçe, H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
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An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes for preparing Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate, a key intermediate in various research and development applications. The document is structured to provide not only procedural details but also the underlying chemical principles and rationale for methodological choices, catering to researchers, scientists, and professionals in drug development.

Introduction

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate is a substituted aromatic amine with significant utility in organic synthesis. Its structure, featuring a vicinal diamine arrangement on a benzoate backbone, makes it a valuable precursor for the synthesis of heterocyclic compounds, such as benzimidazoles, which are of interest for their potential biological activities. This guide will explore the primary synthetic strategies, focusing on the selection of starting materials and the optimization of reaction conditions.

Part 1: Retrosynthetic Analysis and Key Synthetic Strategies

A logical approach to designing the synthesis of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate involves a retrosynthetic analysis, which identifies plausible starting materials and key bond formations.

Retrosynthesis target Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate subgoal1 C-N bond formation (Alkylation/Amination) target->subgoal1 Disconnect C-N (isopropyl) subgoal2 Reduction of nitro group target->subgoal2 Functional Group Interconversion precursor1 Ethyl 4-amino-3-halobenzoate (X = F, Cl, Br, I) subgoal1->precursor1 precursor2 Ethyl 3-amino-4-halobenzoate subgoal1->precursor2 precursor4 Ethyl 3,4-diaminobenzoate subgoal1->precursor4 precursor3 Ethyl 4-amino-3-nitrobenzoate subgoal2->precursor3 reagent1 Isopropylamine reagent2 Acetone + Reducing Agent

Caption: Retrosynthetic analysis of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate.

Based on this analysis, two principal strategies emerge:

  • Nucleophilic Aromatic Substitution (SNA_r_) or Cross-Coupling Reactions: This approach involves the reaction of a suitably substituted aminobenzoate with an isopropylamine equivalent.

  • Reductive Amination: This strategy utilizes a precursor with two amino groups, one of which is selectively alkylated with a propan-2-yl group.

  • Reduction of a Nitro Precursor followed by Alkylation: A common and often cost-effective route involving the reduction of a nitro group to an amine, followed by the introduction of the isopropyl group.

Part 2: Detailed Synthetic Routes and Methodologies

This section provides a detailed examination of the most viable synthetic pathways, including step-by-step protocols and the rationale behind the choice of reagents and conditions.

Route 1: From Ethyl 4-amino-3-nitrobenzoate

This is a robust and widely applicable two-step approach.

The selective reduction of the nitro group in the presence of an existing amino group is a critical transformation. Several methods are available, with catalytic hydrogenation and metal-mediated reductions being the most common.

Protocol 1A: Catalytic Hydrogenation

  • Rationale: This method is often high-yielding and produces clean product. However, it requires specialized equipment for handling hydrogen gas.

  • Procedure:

    • To a solution of Ethyl 4-amino-3-nitrobenzoate in ethanol or ethyl acetate, add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

    • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield Ethyl 3,4-diaminobenzoate.

Protocol 1B: Metal-Mediated Reduction

  • Rationale: This method offers a practical alternative to catalytic hydrogenation and can be performed in standard laboratory glassware. Tin(II) chloride is a mild and effective reducing agent for this purpose.

  • Procedure:

    • Dissolve Ethyl 4-amino-3-nitrobenzoate in ethanol.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

    • Heat the reaction mixture at reflux until the reaction is complete.

    • Cool the mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the tin salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Ethyl 3,4-diaminobenzoate.

The challenge in this step is to achieve mono-isopropylation, as over-alkylation to the di-isopropyl derivative is a potential side reaction. Reductive amination is the preferred method for achieving this selectivity.

Protocol 2: Reductive Amination

  • Rationale: Reductive amination offers excellent control over the degree of alkylation and is a high-yielding reaction.[1][2][3][4] It involves the formation of an imine or enamine intermediate, which is then reduced in situ.

  • Procedure:

    • Dissolve Ethyl 3,4-diaminobenzoate and a slight excess of acetone in a suitable solvent such as methanol or dichloromethane.

    • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.[1]

    • Stir the reaction at room temperature until completion.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate.

Route_1 start Ethyl 4-amino-3-nitrobenzoate intermediate Ethyl 3,4-diaminobenzoate start->intermediate Reduction (H2, Pd/C or SnCl2, HCl) product Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate intermediate->product Reductive Amination (Acetone, NaBH3CN)

Caption: Synthetic pathway from Ethyl 4-amino-3-nitrobenzoate.

Route 2: From Ethyl 4-aminobenzoate

This route involves the introduction of the amino and isopropylamino groups onto the Ethyl 4-aminobenzoate backbone.

  • Rationale: This step introduces the nitro group at the 3-position, ortho to the amino group. The amino group is a strong activating group and ortho, para-director.

  • Procedure:

    • Dissolve Ethyl 4-aminobenzoate in concentrated sulfuric acid at low temperature (0 °C).

    • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for a short period.

    • Pour the reaction mixture onto ice to precipitate the product.

    • Filter, wash with water until neutral, and dry to obtain Ethyl 4-amino-3-nitrobenzoate.

From this point, the synthesis proceeds as described in Route 1 .

Route 3: From Ethyl 3-fluoro-4-aminobenzoate

This approach utilizes a nucleophilic aromatic substitution reaction.

  • Rationale: The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, especially when activated by an ortho or para electron-withdrawing group. In this case, the ester group provides some activation.

  • Procedure:

    • Heat a mixture of Ethyl 3-fluoro-4-aminobenzoate and an excess of isopropylamine in a sealed tube or under pressure.

    • A high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used.

    • The reaction may require elevated temperatures (e.g., 100-150 °C) for an extended period.

    • After completion, cool the reaction mixture and partition between water and an organic solvent.

    • Isolate and purify the product as described in previous routes.

Route 4: Buchwald-Hartwig Amination
  • Rationale: For less reactive aryl halides (e.g., chlorides or bromides), the Buchwald-Hartwig amination offers a powerful and versatile method for C-N bond formation.[5][6][7][8] This palladium-catalyzed cross-coupling reaction has a broad substrate scope.[5][6][7]

  • Procedure:

    • Combine Ethyl 4-amino-3-bromobenzoate (or the corresponding iodide or triflate), isopropylamine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu or Cs₂CO₃) in an inert solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the residue by column chromatography.

Route_4 start Ethyl 4-amino-3-bromobenzoate product Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate start->product Buchwald-Hartwig Amination (Pd catalyst, ligand, base) reagent Isopropylamine

Sources

Methodological & Application

The Versatile Building Block: Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate and its Isomers in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the myriad of available synthons, substituted aminobenzoates present a particularly rich platform for the elaboration of complex molecular architectures. This guide provides an in-depth exploration of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate and its more readily accessible constitutional isomer, Ethyl 3-amino-4-(isopropylamino)benzoate, as pivotal starting materials in organic synthesis. We will delve into their preparation and showcase their application in the synthesis of N-acylated benzimidazolones, a class of compounds recognized for their potent antifungal properties.

Strategic Importance in Heterocyclic Chemistry

Substituted ortho-phenylenediamines are highly valuable precursors for the synthesis of a wide array of heterocyclic compounds. The strategic placement of two distinct amino functionalities on an aromatic ring allows for regioselective cyclization reactions, leading to the formation of privileged scaffolds in medicinal chemistry. Ethyl 3-amino-4-(isopropylamino)benzoate, with its vicinal primary and secondary amino groups, is an exemplary building block for the construction of benzimidazole and benzimidazolone cores. These heterocyclic systems are at the heart of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3]

Proposed Synthesis of Ethyl 3-amino-4-(isopropylamino)benzoate

While the direct synthesis of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate is not widely documented, a plausible and efficient synthesis for its valuable isomer, Ethyl 3-amino-4-(isopropylamino)benzoate, can be proposed based on well-established synthetic transformations. The following two-step protocol outlines a reliable route starting from commercially available materials.

Part 1: Synthesis of Ethyl 4-(isopropylamino)-3-nitrobenzoate

This initial step involves a nucleophilic aromatic substitution reaction where the chlorine atom of ethyl 4-chloro-3-nitrobenzoate is displaced by isopropylamine.

Protocol:

  • Reaction Setup: To a solution of ethyl 4-chloro-3-nitrobenzoate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol, add isopropylamine (2.0-3.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford Ethyl 4-(isopropylamino)-3-nitrobenzoate as a solid.

Part 2: Reduction of the Nitro Group to Afford Ethyl 3-amino-4-(isopropylamino)benzoate

The second step is the selective reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4]

Protocol:

  • Reaction Setup: Dissolve Ethyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Reaction Conditions: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary, to provide the desired Ethyl 3-amino-4-(isopropylamino)benzoate.

Application in the Synthesis of N-Acylated Benzimidazolones with Antifungal Activity

Ethyl 3-amino-4-(isopropylamino)benzoate is a key intermediate in the synthesis of N-acylated benzimidazolone derivatives, which have demonstrated significant antifungal activities.[5][6] The ortho-diamine functionality allows for the construction of the benzimidazolone core, which is then further functionalized.

Step 1: Cyclization to 1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

The formation of the benzimidazolone ring can be achieved by reacting the ortho-diamine with a suitable carbonylating agent. Urea is an economical and safe choice for this cyclization.[7]

Protocol:

  • Reaction Setup: In a round-bottom flask, combine Ethyl 3-amino-4-(isopropylamino)benzoate (1.0 eq) and urea (1.5-2.0 eq).

  • Reaction Conditions: Heat the mixture to 130-150 °C. The reaction is typically performed neat (without solvent) or in a high-boiling solvent like diphenyl ether. The reaction progress can be monitored by the evolution of ammonia and TLC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid residue can be triturated with a suitable solvent like diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography to yield 1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.

Step 2: N-Acylation of the Benzimidazolone Core

The final step to introduce the acyl group, which is often crucial for the biological activity of these compounds, is an N-acylation reaction.

Protocol:

  • Reaction Setup: To a solution of 1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine or pyridine (1.2 eq).

  • Reaction Conditions: Cool the mixture in an ice bath and add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude N-acylated benzimidazolone can be purified by column chromatography on silica gel to afford the final product.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Proposed Synthetic RouteKey Application
Ethyl 4-chloro-3-nitrobenzoate (Starting Material)C₉H₈ClNO₄230.62Commercially availablePrecursor for nucleophilic aromatic substitution
Ethyl 4-(isopropylamino)-3-nitrobenzoate (Intermediate)C₁₂H₁₆N₂O₄252.27Nucleophilic aromatic substitution of ethyl 4-chloro-3-nitrobenzoate with isopropylaminePrecursor for the synthesis of the corresponding ortho-phenylenediamine
Ethyl 3-amino-4-(isopropylamino)benzoate (Building Block)C₁₂H₁₈N₂O₂222.28Catalytic hydrogenation of Ethyl 4-(isopropylamino)-3-nitrobenzoateKey intermediate for the synthesis of benzimidazolones
1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-oneC₁₀H₁₂N₂O176.22Cyclization of Ethyl 3-amino-4-(isopropylamino)benzoate with ureaCore scaffold for N-acylated benzimidazolone derivatives
N-Acylated Benzimidazolone DerivativeVariableVariableN-acylation of 1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one with a suitable acyl chloridePotential antifungal agent

Visualizations

Synthetic Workflow

Synthetic_Workflow SM Ethyl 4-chloro- 3-nitrobenzoate INT1 Ethyl 4-(isopropylamino)- 3-nitrobenzoate SM->INT1 Isopropylamine, Base BB Ethyl 3-amino-4- (isopropylamino)benzoate INT1->BB H2, Pd/C HET 1-isopropyl-1,3-dihydro- 2H-benzo[d]imidazol-2-one BB->HET Urea, Heat FP N-Acylated Benzimidazolone HET->FP Acyl Chloride, Base

Caption: Overall synthetic workflow for the preparation of N-acylated benzimidazolones.

Proposed Mechanism for Benzimidazolone Formation

Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ortho-Diamine Ethyl 3-amino-4- (isopropylamino)benzoate Acylurea Intermediate Acylurea Intermediate ortho-Diamine->Acylurea Intermediate Nucleophilic attack Urea Urea Urea->Acylurea Intermediate Benzimidazolone Benzimidazolone Acylurea Intermediate->Benzimidazolone Intramolecular cyclization Ammonia NH3 Acylurea Intermediate->Ammonia Elimination

Caption: Proposed mechanism for the formation of the benzimidazolone ring.

References

  • Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Molecules. [Link]

  • Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Molecules. [Link]

  • DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water.
  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

  • Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. ResearchGate. [Link]

  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules. [Link]

  • DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES. Pharmacophore. [Link]

  • Novel N-Acylated Benzimidazolone Derivatives: Synthesis, 2D-QSAR and Targets Prediction. Journal of the Brazilian Chemical Society. [Link]

  • WO 2015/087343 A2.
  • US7547798B2 - Process for preparing aminobenzoate esters.
  • Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. National Center for Biotechnology Information. [Link]

  • Synthetic method of ethyl p-aminobenzoate. Patsnap. [Link]

  • ETHYL p-AMINOBENZOATE. Organic Syntheses. [Link]

  • SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. ResearchGate. [Link]

Sources

Screening Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate for enzymatic inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This application note details the screening protocols for Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate (E-4A3PAB), a lipophilic, unsymmetrical di-aminobenzoate derivative.[1] Structurally, this molecule integrates a PABA (para-aminobenzoic acid) core with a sterically hindering isopropyl group at the meta position and an ethyl ester tail.

Unlike simple benzocaine derivatives, the N-isopropyl substitution at position 3 introduces significant steric bulk and lipophilicity, potentially altering its interaction with serine hydrolases and folate-pathway enzymes.[1] This guide focuses on screening E-4A3PAB as a competitive inhibitor against two primary biological targets:

  • Cholinesterases (AChE/BChE): Investigating local anesthetic-like off-target inhibition.[1]

  • Dihydropteroate Synthase (DHPS): Investigating anti-metabolite activity (PABA antagonism).[1]

Compound Properties:

  • IUPAC Name: Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate[1]

  • Molecular Formula: C₁₂H₁₈N₂O₂[1][2]

  • Molecular Weight: 222.28 g/mol [1][2][3]

  • Predicted LogP: ~2.6 (Moderate Lipophilicity)

  • Solubility: Low in water; Soluble in DMSO, Ethanol.[1]

Screening Strategy & Workflow

The screening workflow is designed to differentiate between the compound acting as a substrate (hydrolysis of the ester) and an inhibitor (binding to the active site).

ScreeningWorkflow cluster_Assays Parallel Enzymatic Assays Compound E-4A3PAB (10 mM DMSO Stock) QC QC: HPLC Purity Check (>98% Required) Compound->QC Dilution Serial Dilution (0.1 nM - 100 µM) QC->Dilution Pass Assay1 Assay A: AChE/BChE (Ellman's Method) Dilution->Assay1 Assay2 Assay B: Bacterial DHPS (PABA Competition) Dilution->Assay2 Assay3 Assay C: Esterase Stability (LC-MS Readout) Dilution->Assay3 Analysis Data Analysis (IC50 / Ki Determination) Assay1->Analysis Assay2->Analysis Assay3->Analysis Correction Factor

Figure 1: High-throughput screening workflow for aminobenzoate derivatives. The parallel stability assay (Assay C) is critical to ensure that "inhibition" is not merely the result of compound degradation.

Protocol A: Cholinesterase Inhibition (Ellman’s Method)

Rationale: Benzoate esters (like cocaine, procaine, benzocaine) are classic ligands for cholinesterases.[1] The 3-isopropylamino group of E-4A3PAB may enhance hydrophobic binding in the enzyme's gorge while protecting the ester from rapid hydrolysis, potentially making it a potent inhibitor rather than a substrate.[1]

Materials:

  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S) or human recombinant.[1]

  • Substrate: Acetylthiocholine iodide (ATCh).[1]

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman's Reagent).[1]

  • Buffer: 100 mM Phosphate Buffer (pH 8.0).

  • Control: Galantamine (Standard Inhibitor).

Step-by-Step Procedure:

  • Preparation of Working Solutions:

    • Enzyme Solution: Dilute AChE to 0.5 U/mL in cold phosphate buffer containing 0.1% BSA (stabilizer).

    • DTNB Solution: 10 mM DTNB in phosphate buffer containing 15 mM Sodium Bicarbonate.[1]

    • Substrate Solution: 15 mM ATCh in water.[1]

    • Compound: Prepare a 7-point dilution series of E-4A3PAB in DMSO (Final assay concentration: 0.1 µM to 100 µM). Note: Final DMSO concentration must be <1%.[1]

  • Assay Setup (96-Well Plate):

    Component Volume (µL) Notes
    Phosphate Buffer 140 Adjust pH to 8.0 exactly.
    Enzyme Solution 20 Add last to initiate pre-incubation.[1]
    Test Compound 20 Pre-incubate for 10 min at 25°C.
    DTNB Solution 10 Mix gently.

    | Substrate (ATCh) | 10 | Initiates Reaction. |

  • Kinetic Measurement:

    • Immediately place plate in a microplate reader.[1]

    • Measure Absorbance at 412 nm .[1]

    • Mode: Kinetic loop, read every 30 seconds for 10 minutes.

  • Data Processing:

    • Calculate the slope (ΔAbs/min) for the linear portion of the curve.

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to determine IC₅₀.[1]

Protocol B: Dihydropteroate Synthase (DHPS) Inhibition

Rationale: E-4A3PAB possesses the p-aminobenzoate pharmacophore required for folate synthesis inhibition.[1] However, the m-isopropylamino group may sterically clash with the pterin-binding pocket.[1] This assay determines if the compound acts as a sulfonamide-like anti-metabolite.[1]

Materials:

  • Enzyme: Recombinant E. coli DHPS.[1]

  • Substrates: Dihydropterin pyrophosphate (DHPPP) and p-Aminobenzoic Acid (PABA).[1]

  • Detection: Malachite Green Phosphate Assay (detects released pyrophosphate).

Protocol:

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂.[1]

    • Substrates: 50 µM DHPPP, 50 µM PABA (Keep PABA at

      
      ).
      
    • Enzyme: 20 nM DHPS.[1]

  • Competition Phase:

    • Incubate Enzyme + E-4A3PAB (Test Compound) for 15 minutes.

    • Add DHPPP to start the reaction.[1]

    • Incubate for 20 minutes at 37°C.

  • Termination & Readout:

    • Add Malachite Green reagent (terminates reaction and complexes with released inorganic pyrophosphate).[1]

    • Incubate 15 minutes for color development.[1]

    • Read Absorbance at 620 nm .[1]

  • Interpretation:

    • A decrease in absorbance compared to the vehicle control indicates inhibition of the condensation reaction.[1]

    • Mechanistic Check: If inhibition is observed, repeat with varying PABA concentrations.[1] If

      
       shifts, the inhibition is competitive with PABA.[1]
      

Critical Validation: Metabolic Stability (The False Positive Check)

Because E-4A3PAB is an ethyl ester, it may be hydrolyzed by non-specific carboxylesterases (CES) in crude enzyme preparations (like liver homogenates) or even by the AChE preparation itself (acting as a suicide substrate).

Validation Protocol (LC-MS):

  • Incubate 10 µM E-4A3PAB with the enzyme solution used in Protocol A (without substrate).

  • Aliquot at t=0, 10, 30, and 60 minutes.

  • Quench with ice-cold Acetonitrile.

  • Analyze via LC-MS for the parent mass (222.28 Da) vs. the acid hydrolysis product (194.23 Da).[1]

  • Pass Criteria: >90% parent compound remaining after 10 minutes. If hydrolysis is rapid, the compound is a substrate, not an inhibitor.[1]

Mechanism of Action Visualization

The following diagram illustrates the competitive binding logic for the two screened pathways.

Mechanism Ligand E-4A3PAB (Ligand) AChE Target A: AChE (Serine Hydrolase) Ligand->AChE Screen A DHPS Target B: DHPS (Folate Pathway) Ligand->DHPS Screen B SiteA Active Site Serine (Hydrophobic Gorge) AChE->SiteA SiteB PABA Binding Pocket DHPS->SiteB Inhib Steric Blockade (Isopropyl Group Clashes) SiteA->Inhib High Stability Subst Hydrolysis (Ester Cleavage) SiteA->Subst Low Stability SiteB->Inhib PABA Mimicry

Figure 2: Mechanistic bifurcation.[1] The utility of E-4A3PAB depends on whether the isopropyl group provides enough steric hindrance to prevent ester hydrolysis (leading to inhibition) or if the molecule acts as a decoy substrate.

Expected Results & Troubleshooting

ObservationInterpretationAction
High AChE Inhibition + Stable in LC-MS True InhibitorProceed to Ki determination and reversibility studies.
High AChE Inhibition + Unstable in LC-MS Competitive SubstrateCompound is being hydrolyzed; acts as a "decoy."[1] Not a viable drug candidate without modification.[1]
No DHPS Inhibition Steric ClashThe 3-isopropyl group prevents fit into the PABA pocket.[1] The compound is likely not antibacterial via this pathway.[1]
Precipitation in Assay Buffer Solubility Limit ReachedReduce concentration; ensure DMSO < 1%; Add 0.01% Triton X-100.

References

  • BenchChem. (2025).[1][4] A Comparative Analysis of Substituted Aminobenzoate Derivatives in Drug Discovery. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Ethyl 3-amino-4-(isopropylamino)benzoate (Isomer Reference). Retrieved from

  • Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. (Standard Protocol Reference).[1]

  • Kralova, K., et al. (2019).[1][5] 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial Agents. Molecules. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to the Stability of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate is an aromatic amine and an ester, functional groups that are susceptible to degradation. Understanding the stability profile of this molecule is critical for the development of robust analytical methods, formulation design, and ensuring the integrity of experimental data. The primary degradation pathways for this compound are anticipated to be hydrolysis of the ester functional group and oxidation of the aromatic amine moieties. Photodegradation should also be considered, as the aromatic system can absorb UV light.

This guide will provide a structured approach to identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My sample of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate shows a new peak in the HPLC chromatogram after being in an aqueous buffer for a short period. What could be the cause?

Answer: The most likely cause is the hydrolysis of the ethyl ester to form 4-amino-3-[(propan-2-yl)amino]benzoic acid. The presence of two amino groups on the benzene ring, particularly the one in the ortho position to the ester, can influence the rate of hydrolysis.

Causality: The amino group ortho to the ester can act as an intramolecular general base catalyst, significantly accelerating the hydrolysis of the ester.[1][2][3][4] This phenomenon has been well-documented for 2-aminobenzoate esters, which show a pH-independent hydrolysis rate between pH 4 and 8.[1][2] While your compound has a 3-amino substituent, its proximity to the ester linkage can still influence the reaction rate compared to a simple 4-aminobenzoate.

Troubleshooting Guide: Investigating Hydrolysis

Objective: To determine if the observed degradation is due to hydrolysis and to understand its dependence on pH.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of aqueous buffers with different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Forced Hydrolysis Study:

    • In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 100 µg/mL).

    • Include a control sample with the stock solution diluted in the organic solvent.

    • Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.[5]

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and dilute with the mobile phase to stop the reaction.

  • Analytical Method:

    • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

    • Monitor the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time for each pH condition.

    • Identify the degradation product by comparing its retention time to a standard of 4-amino-3-[(propan-2-yl)amino]benzoic acid, if available. Alternatively, LC-MS can be used to identify the mass of the degradant.

Expected Outcome: You will likely observe a faster degradation rate in both acidic and basic conditions, with potentially significant hydrolysis occurring even at neutral pH due to the neighboring group participation of the amino function.

FAQ 2: I've observed the formation of colored impurities and a decrease in the main peak area of my compound, even when stored in a non-aqueous solvent. What could be the reason?

Answer: This is likely due to the oxidation of the aromatic amine functional groups. Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and the presence of metal ions.[6][7][8] The presence of two amino groups on the benzene ring increases the electron density of the ring, making it more prone to oxidation.

Causality: The oxidation of aromatic amines can proceed through a series of complex reactions to form colored products such as nitroso and nitro compounds, as well as polymeric materials.[6][9]

Troubleshooting Guide: Investigating Oxidation

Objective: To confirm if the degradation is due to oxidation.

Experimental Protocol:

  • Forced Oxidation Study:

    • Prepare a solution of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate in a suitable solvent (e.g., methanol or acetonitrile).

    • To this solution, add a small amount of an oxidizing agent, such as 3% hydrogen peroxide.

    • Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) and protect it from light.

    • Monitor the solution for color changes.

    • At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and analyze it by HPLC.

  • Preventative Measures:

    • Inert Atmosphere: When preparing and storing solutions, purge the solvent and the headspace of the vial with an inert gas like nitrogen or argon to minimize contact with oxygen.

    • Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution to see if it prevents degradation.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.

Data Presentation: Example of Oxidative Degradation

ConditionTime (hours)Parent Compound (%)Observations
Control (no H₂O₂)899.5No color change
3% H₂O₂185.2Faint yellow color
3% H₂O₂460.7Yellow-brown color
3% H₂O₂835.1Brown color, precipitate
FAQ 3: My results are inconsistent when I repeat experiments on different days. Could light be affecting the stability of my compound?

Answer: Yes, photodegradation is a common issue for aromatic compounds, especially those with electron-donating groups like amines.[10][11] Exposure to UV or even ambient laboratory light can cause the degradation of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate.

Causality: The aromatic ring and amino groups can absorb light energy, leading to the formation of excited states that can then undergo various reactions, including oxidation and cleavage, to form degradation products.[12][13]

Troubleshooting Guide: Investigating Photostability

Objective: To determine the susceptibility of the compound to photodegradation.

Experimental Protocol:

  • Photostability Study (as per ICH Q1B guidelines):

    • Prepare two sets of solutions of the compound in a transparent solvent.

    • Wrap one set of samples in aluminum foil to serve as the dark control.

    • Expose the unwrapped samples to a light source that provides both UV and visible light (e.g., a photostability chamber). The light source should produce an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • At appropriate time intervals, analyze both the exposed and dark control samples by HPLC.

  • Simple Laboratory Check:

    • Prepare two solutions of your compound.

    • Place one on the lab bench exposed to ambient light and the other in a drawer or cabinet.

    • Analyze both after a set period (e.g., 24-48 hours) to see if there is a significant difference in the purity profile.

Preventative Measures:

  • Always store stock solutions and samples in amber vials or wrap them in aluminum foil.

  • Minimize the exposure of your samples to light during experimental procedures.

Visualization of Degradation Pathways and Workflows

Degradation Pathway of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate

cluster_main Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A Ethyl 4-amino-3- [(propan-2-yl)amino]benzoate B 4-amino-3- [(propan-2-yl)amino]benzoic acid A->B H₂O / H⁺ or OH⁻ C Oxidized Products (e.g., Nitroso, Nitro) A->C [O] / Light E Photodegradants A->E D Polymeric Impurities C->D further oxidation

Caption: Potential degradation pathways for Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate.

Experimental Workflow for Stability Investigation

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep->hydrolysis oxidation Oxidative Stress (e.g., H₂O₂) prep->oxidation photo Photolytic Stress (UV/Vis Light) prep->photo hplc HPLC Analysis hydrolysis->hplc oxidation->hplc photo->hplc data Data Analysis (Degradation Kinetics) hplc->data pathway Identify Degradants (LC-MS) data->pathway

Caption: A typical workflow for investigating the stability of a compound in solution.

Summary of Recommendations

To ensure the integrity of your experiments involving Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate, the following precautions are recommended:

  • Solvent and pH: For short-term experiments, use aprotic organic solvents like acetonitrile. If aqueous solutions are necessary, use freshly prepared buffers and consider the potential for hydrolysis. Buffering at a slightly acidic pH (around 4-5) might be optimal if intramolecular catalysis is significant.

  • Atmosphere: For long-term storage of solutions, purge with an inert gas to minimize oxidation.

  • Light: Always protect solutions from light by using amber glassware or by wrapping containers in aluminum foil.

  • Temperature: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down degradation rates.

  • Purity Checks: Regularly check the purity of your stock solutions and samples using a stability-indicating analytical method.

By systematically investigating these potential stability issues, you can develop robust protocols and have greater confidence in your experimental results.

References

  • Fife, T. H., & Pujari, M. P. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3464–3469. [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Liss, A. M., et al. (2018). Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology, 4(6), 837-846. [Link]

  • Al-Ghananeem, A. M. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • Khasawneh, O. F. S., & Palaniandy, P. (2021). PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICALS USING TiO2 BASED NANOCOMPOSITE CATALYST- REVIEW. Journal of Engineering Science and Technology, 16(1), 1-19. [Link]

  • ResolveMass. (2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. Retrieved from [Link]

  • Kappe, C. O. (2004). Oxidation of Amines and N-Hetarenes. In Science of Synthesis (Vol. 19, pp. 419-456). Thieme. [Link]

  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]

  • Patel, K. et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 14-19. [Link]

  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. [Link]

  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Napolitano, A., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences, 24(4), 3465. [Link]

  • Fife, T. H., & Pujari, M. P. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ACS Publications. [Link]

  • Al-Momani, F. A. (2024). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. MDPI. [Link]

  • Matějová, L., et al. (2025). Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. PMC. [Link]

  • ResearchGate. (2025). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from [Link]

  • DOI. (n.d.). Case studies on photocatalytic degradation of pharmaceuticals in different countries. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate is an aromatic amine with a molecular structure that presents low intrinsic aqueous solubility, a common hurdle in preclinical and formulation development.[1][2] This guide provides a series of troubleshooting steps, detailed protocols, and scientific rationale to systematically overcome these challenges, ensuring reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my compound poorly soluble in neutral aqueous solutions?

Answer: The poor aqueous solubility of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate at neutral pH stems directly from its molecular structure. It possesses a significant hydrophobic backbone, consisting of a benzene ring and an ethyl ester group, which limits its favorable interaction with polar water molecules.[2]

However, the molecule also contains two basic amino groups: a primary aromatic amine (-NH2) at the 4-position and a secondary isopropylamino group (-NH-iPr) at the 3-position. In neutral water (pH ≈ 7), these basic groups are largely in their non-ionized (free base) form.[3][4] This non-ionized state is less polar, further reducing its solubility in water. To significantly improve aqueous solubility, these basic functional groups must be protonated to form charged, more polar species.[5]

Q2: I'm observing precipitation after initially dissolving my compound with a solvent and adding it to my aqueous buffer. What is happening?

Answer: This common phenomenon is typically due to the difference between kinetic solubility and thermodynamic solubility .[6][7]

  • Kinetic Solubility: When you dissolve your compound in a small amount of a water-miscible organic solvent (like DMSO) and then dilute it into an aqueous buffer, you can momentarily achieve a concentration higher than its true equilibrium limit. This supersaturated state is the kinetic solubility.[6][8]

  • Thermodynamic Solubility: This is the true, stable equilibrium solubility of the compound in the aqueous buffer. Over time, the supersaturated solution will try to reach its lowest energy state, causing the excess compound to precipitate out until it reaches its thermodynamic solubility limit.[7][9]

This is especially common when the percentage of the organic co-solvent in the final solution is too low to maintain solubility. The results from kinetic solubility assays are often higher than those from thermodynamic assays, which more accurately reflect the compound's behavior in a stable formulation.[9]

Q3: What is the first and most effective step I should take to improve the aqueous solubility of this compound?

Answer: pH adjustment is the primary and most effective strategy for solubilizing weakly basic drugs like Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate.[5][10][11] By lowering the pH of your aqueous vehicle, you can protonate the basic amino groups on the molecule.

The relationship between pH, pKa, and the ratio of ionized to non-ionized forms of a drug is described by the Henderson-Hasselbalch equation .[3][12] For a weak base, the equation is:

pH = pKa + log([B]/[BH+])

Where:

  • [B] is the concentration of the non-ionized base.

  • [BH+] is the concentration of the ionized (protonated) conjugate acid.

To increase the concentration of the more soluble, ionized form [BH+], the pH of the solution must be lowered to a value below the compound's pKa.[3][5] A good rule of thumb is that a solution pH at least 2 units below the pKa will ensure >99% of the compound is in its ionized, soluble form. While the exact pKa values for this specific molecule are not readily published, aromatic amines typically have pKa values in the range of 3-5.[13][14] Therefore, adjusting the pH to between 1 and 3 is a logical starting point.

Visual Guide to pH-Dependent Solubilization

The following diagram illustrates how decreasing the pH shifts the equilibrium towards the protonated, more water-soluble form of the compound.

G cluster_high_ph High pH (e.g., pH 7-8) cluster_low_ph Low pH (e.g., pH 1-3) Mol_High R-NH₂(Free Base)Non-ionizedPoorly Soluble Mol_Low R-NH₃⁺(Conjugate Acid)IonizedHighly Soluble Mol_High->Mol_Low Add Acid (H⁺) Mol_Low->Mol_High Add Base (OH⁻)

Caption: Effect of pH on the ionization state and solubility of a basic compound.

Systematic Troubleshooting Workflow

If you are facing solubility issues, follow this systematic workflow to identify a suitable solubilization strategy.

G Start Problem: Compound Precipitation or Incomplete Dissolution pH_Adjust Strategy 1: pH Adjustment (See Protocol 1) Adjust pH to 1-3 with HCl. Start->pH_Adjust Check1 Is solubility sufficient and stable? pH_Adjust->Check1 CoSolvent Strategy 2: Co-solvency (See Protocol 2) Screen water-miscible co-solvents (e.g., PEG 400, Propylene Glycol). Check1->CoSolvent No Success Solution Found: Proceed with Experiment Check1->Success Yes Check2 Is solubility sufficient and stable? CoSolvent->Check2 Complexation Strategy 3: Complexation Use Cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. Check2->Complexation No Check2->Success Yes Check3 Is solubility sufficient? Complexation->Check3 Advanced Advanced Strategies: - Surfactant Systems (e.g., Tween® 80) - Lipid-based formulations - Amorphous Solid Dispersions Check3->Advanced No Check3->Success Yes

Caption: Decision workflow for selecting a solubilization strategy.

Detailed Experimental Protocols

Protocol 1: Solubilization via pH Adjustment

This protocol details how to prepare a stock solution by leveraging the basic nature of the compound.

  • Preparation of Acidic Vehicle: Prepare your desired aqueous buffer (e.g., saline, PBS). Titrate the pH down to approximately 2.0 using 1N HCl. Filter sterilize if required for your application.

  • Weigh Compound: Accurately weigh the required amount of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate.

  • Dissolution: Add a small amount of the acidic vehicle to the solid compound and vortex or sonicate. The compound should readily dissolve as it forms the hydrochloride salt in situ.

  • Final Volume Adjustment: Once fully dissolved, add the remaining acidic vehicle to reach the final target concentration.

  • Final pH Check: Measure the pH of the final solution. If it has shifted, adjust back to the target pH if necessary.

  • Stability Observation: Visually inspect the solution for any signs of precipitation over a relevant time period (e.g., 24 hours) at the intended storage temperature.

Protocol 2: Co-solvent System Screening

Use this protocol when pH adjustment alone is insufficient or undesirable for your experimental system. Co-solvents work by reducing the polarity of the aqueous vehicle, making it more favorable for hydrophobic compounds.[15][16]

  • Select Co-solvents: Choose a panel of biocompatible, water-miscible organic solvents. Common choices for preclinical studies include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Dimethyl Sulfoxide (DMSO).[16][17]

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/water blends. For example, prepare 20%, 40%, and 60% (v/v) solutions of PEG 400 in water. If pH control is also needed, use an acidic buffer as the aqueous component.

  • Determine Solubility: Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each co-solvent blend in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached (thermodynamic solubility).

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Analyze Data: Compare the solubility values across the different co-solvent systems to identify the most effective blend.

Solubilization Strategy Mechanism of Action Typical Application Advantages Potential Issues
pH Adjustment Protonates basic functional groups, forming a more polar, soluble salt.[5]Aqueous formulations for in vitro assays, parenteral injections.High solubility increase, simple to implement.Not suitable for acid-labile compounds; potential for precipitation upon pH change (e.g., injection into bloodstream).[18]
Co-solvency Reduces the polarity of the solvent system, increasing the solubility of hydrophobic solutes.[15][16]Preclinical oral and parenteral formulations.Can significantly increase solubility for non-ionizable compounds.Potential for precipitation upon dilution in aqueous media; toxicity of some co-solvents at high concentrations.[17][19]
Complexation (Cyclodextrins) The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.[][21]Oral and parenteral formulations.Increases apparent water solubility and can improve stability.[22]Limited by 1:1 or 1:2 drug-cyclodextrin stoichiometry; can be expensive.[23]
Surfactant Micelles The drug partitions into the hydrophobic core of micelles formed by surfactants above their critical micelle concentration.[1][24]Oral and parenteral formulations.High drug loading capacity.Surfactants can have biological effects or toxicity.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Petereit, A. C., & Saal, C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Jain, S., & Patel, N. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • Basicity of amines, effect of substituents on basicity, and synthetic uses of aryl diazonium salts. SUNDARBAN MAHAVIDYALAYA. [Link]

  • Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. (1995). General Pharmacology. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). DTIC. [Link]

  • Farmer, S. (2025). 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmacy and Pharmacology. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Basic pharmacological principles. (2011). WSAVA World Congress Proceedings. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. (2026). Oreate AI Blog. [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantics Scholar. [Link]

  • Patel, D., & Kwan, E. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. Patel Kwan Consultancy. [Link]

  • The Aromatic Amine pKa Determines the Affinity for Citrate-Coated Gold Nanoparticles: In Situ Observation via Hot Spot-Normalized Surface-Enhanced Raman Spectroscopy. (2019). ACS Publications. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2017). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • pKa chart. University of Calgary. [Link]

  • Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. (2020). YouTube. [Link]

  • Ethyl 4-aminobenzoate. ChemBK. [Link]

  • Biopharmaceuitcs lab 7: PH and Solvent Effect on Drug Solubility. (2021). University of Basrah. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Henderson Hasselbalch Equation. SlideShare. [Link]

  • Ethyl 4-aminobenzoate is partially soluble in water. SlideShare. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Co-solvent and Complexation Systems. ResearchGate. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020). Molecular Pharmaceutics. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals. [Link]

  • Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. (2021). Foods. [Link]

  • Cyclodextrins as pharmaceutical solubilizers. (2004). Advanced Drug Delivery Reviews. [Link]

  • 2-(dimethylamino)ethyl 4-aminobenzoate. Chemsrc. [Link]

  • [Organic] Solubility of ethyl 4-aminobenzoate in water at 100C. Reddit. [Link]

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How to prevent oxidation of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, with a specific focus on preventing its oxidative degradation. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Introduction: The Challenge of Stability

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate is a substituted p-phenylenediamine derivative. The presence of two electron-rich amino groups on the aromatic ring makes this molecule highly susceptible to oxidation. Exposure to atmospheric oxygen, light, and elevated temperatures can initiate degradation, leading to the formation of colored impurities and a loss of compound integrity. This guide provides a comprehensive framework for understanding, preventing, and troubleshooting oxidative degradation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate.

Q1: My once off-white solid sample of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate has turned yellow/brown. What is happening?

A1: A change in color from off-white or colorless to yellow, brown, or even dark green/black is a strong visual indicator of oxidative degradation.[1] Aromatic amines are prone to oxidation, which forms highly colored, conjugated products, often quinone-imine structures. This color change signifies that your sample has been compromised by exposure to oxygen, light, or heat, and its purity is likely reduced.

Q2: What are the absolute essential storage conditions for this compound to ensure its long-term stability?

A2: To maximize shelf-life, this compound must be treated as an air-sensitive material.[2][3] The ideal long-term storage involves a multi-layered approach:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen.

  • Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to protect against photo-oxidation.[2]

  • Temperature Control: Store at low temperatures, preferably in a freezer at -20°C or below. For highly sensitive applications, storage at -80°C may be warranted.

  • Secure Sealing: Use vials with high-quality, airtight seals, such as those with PTFE-faced septa or specialized Sure/Seal™ caps, to prevent the ingress of air and moisture.[4][5]

Q3: Is it acceptable to weigh and handle this compound on an open lab bench for quick experiments?

A3: It is strongly discouraged. Even brief exposure to the atmosphere can initiate oxidation on the surface of the solid material. For best results and experimental reproducibility, all manipulations, including weighing and preparing solutions, should be performed in an inert environment, such as a glovebox with low oxygen and moisture levels (<1 ppm is ideal).[3] If a glovebox is unavailable, Schlenk line techniques can be used to handle the compound under a positive pressure of an inert gas.[4][6]

Q4: I suspect my sample is degraded. What is the most straightforward way to confirm its purity?

A4: The most reliable method to assess purity and quantify degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. A typical workflow involves:

  • Developing a method using a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient).

  • Injecting a sample of your material.

  • Comparing the resulting chromatogram to a reference standard or a previously analyzed, pure batch. The appearance of new peaks, particularly those eluting earlier (often more polar oxidation products), and a decrease in the area of the main peak are clear signs of degradation.[7] For structural identification of the new impurities, coupling HPLC to a mass spectrometer (LC-MS) is essential.[7]

In-Depth Troubleshooting & Best Practices

This section provides detailed protocols and explanations for advanced users facing persistent stability issues.

Guide 1: Understanding the Oxidation Mechanism

The primary cause of degradation is the oxidation of the aromatic amine functional groups. The process is typically a radical-mediated chain reaction initiated by oxygen.

Caption: Generalized oxidation pathway of the target compound and the intervention point for antioxidants.

The electron-donating nature of the amino groups makes the benzene ring highly activated and prone to losing an electron to form a radical cation. This radical can then undergo further reactions, leading to complex polymeric materials or highly conjugated, colored quinone-imines.

Guide 2: Protocol for Handling Air-Sensitive Compounds

Adhering to a strict handling protocol is the most effective preventative measure.

Experimental Protocol: Inert Atmosphere Handling

  • Preparation: Place the sealed vial of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate, along with all necessary spatulas, vials, and solvents, into the antechamber of a glovebox. Ensure all glassware has been oven-dried overnight (>125°C) and cooled under vacuum to remove adsorbed moisture.[4]

  • Inerting: Purge the antechamber with an inert gas (argon is preferred due to its higher density, but nitrogen is also common) for at least three cycles.[6]

  • Transfer: Move the items into the main glovebox chamber. Allow the compound vial to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing: Tare a clean, dry vial on a balance inside the glovebox. Carefully transfer the desired amount of the solid compound into the tared vial and record the mass.

  • Sealing: Tightly seal the stock vial immediately after dispensing. Use fresh septa for vials that will be pierced multiple times. A perforated septum is a potential point of failure for long-term storage.[6]

  • Dissolution: If preparing a solution, add degassed (sparged with inert gas) solvent to the newly weighed sample and seal the vial.

  • Removal: Transfer the prepared samples out of the glovebox via the antechamber, again using multiple purge cycles.

Guide 3: Chemical Stabilization with Antioxidants

For solutions or formulations where continuous inerting is not feasible, the addition of a chemical antioxidant can provide protection. Aromatic amines themselves can act as antioxidants by scavenging free radicals, but this process consumes the primary compound.[8][9] Therefore, adding a sacrificial antioxidant is recommended.

Data Presentation: Selecting a Compatible Antioxidant

Antioxidant ClassExampleMechanismRecommended Starting Concentration (w/w)Compatibility Notes
Phenolic Butylated Hydroxytoluene (BHT)Radical Scavenger (H-atom donor)0.01 - 0.1%Widely used, effective, and generally compatible with amine compounds. May not be suitable for all final applications due to its own potential for transformation.
Hindered Amines Tinuvin® 770 (HALS)Radical Scavenger (regenerative cycle)0.1 - 0.5%Very effective for long-term stability, but may be more complex to incorporate and can interfere with certain downstream reactions.
Phosphites Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos® 168)Hydroperoxide Decomposer0.05 - 0.2%Often used in synergy with phenolic antioxidants to provide comprehensive protection against both auto-oxidation and processing-induced degradation.[8]

Protocol: Preparing a Stabilized Stock Solution

  • Following the inert atmosphere handling protocol (Guide 2), weigh the desired amount of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate into a clean vial.

  • In a separate vial, prepare a concentrated stock solution of the chosen antioxidant (e.g., 1% BHT in degassed solvent).

  • Add the primary solvent to the main compound and dissolve.

  • Using a microsyringe, add the required volume of the antioxidant stock solution to achieve the final target concentration.

  • Seal the vial, mix thoroughly, and store under the recommended conditions (dark, cold, inert).

Guide 4: Troubleshooting Workflow

When encountering a potential stability issue, a logical workflow can help diagnose and solve the problem efficiently.

TroubleshootingWorkflow Troubleshooting Workflow for Suspected Oxidation Start Sample appears discolored or results are inconsistent Check_Visual Q: Is the solid or solution visibly yellow/brown? Start->Check_Visual Check_Purity Analyze sample by HPLC against a reference standard Check_Visual->Check_Purity Yes Check_Visual->Check_Purity No, but suspect degradation Purity_OK Q: Is purity >98% and no new peaks observed? Check_Purity->Purity_OK Review_Handling Root Cause Found: Review handling and storage protocols. Implement inert atmosphere techniques. Purity_OK->Review_Handling No Other_Issue Problem is likely not oxidation. Investigate other degradation pathways (e.g., hydrolysis, contamination). Purity_OK->Other_Issue Yes Consider_Antioxidant For solutions, add antioxidant (e.g., 0.05% BHT) and re-test stability Review_Handling->Consider_Antioxidant Discard Discard compromised material. Obtain fresh, high-purity stock. Review_Handling->Discard

Caption: A step-by-step decision diagram for troubleshooting potential compound degradation.

References

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry, University of Groningen. Retrieved from [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Retrieved from [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Retrieved from [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]

  • Reis, A., et al. (n.d.). Protective activity of aromatic amines and imines against oxidative nerve cell death. PubMed. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Performance Additives – Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved from [Link]

  • Importance of Amine Sampling and Analysis. (2021, January 26). Sulphur Experts Inc. [Video]. YouTube. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate. As a substituted aromatic amine, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for your laboratory's waste management program.

Hazard Assessment and Characterization

Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate belongs to the aromatic amine class of compounds. Aromatic amines are recognized for their potential toxicity, with some members of this class being known or suspected carcinogens.[1][2] While specific toxicological data for this exact compound is not widely published, its structural similarity to other aromatic amines, such as benzocaine (Ethyl 4-aminobenzoate), necessitates a cautious approach.[3][4] The primary hazards include skin and eye irritation, the potential for allergic skin reactions, and harm to aquatic life with long-lasting effects.[4] Therefore, it must be treated as hazardous waste.

Table 1: Key Safety and Handling Information

ParameterRecommendationRationale & Sources
Hazard Classification Hazardous Waste; Irritant; Skin Sensitizer; Aquatic ToxinBased on data for structurally similar aromatic amines and esters.[4] Regulated under the Resource Conservation and Recovery Act (RCRA) in the U.S.[5][6]
Primary Hazards Skin irritation, serious eye irritation, potential for allergic skin reaction, aquatic toxicity.[4]Aromatic amines can be readily absorbed through the skin and may pose long-term health risks.[2]
Required PPE Impervious gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[4]To prevent skin and eye contact with the chemical.[4]
Waste Container Clearly labeled, sealable, chemically compatible container (e.g., glass or high-density polyethylene).[5][7]The original container is often a suitable choice.[8] Ensure compatibility to prevent leaks or degradation.[5]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[4][7]Mixing with incompatible materials can cause dangerous chemical reactions.[1][7]

Immediate Safety & Handling Protocols

Prior to handling, ensure all personnel are trained on the specific hazards and disposal procedures for this compound.[8]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4] If there is a risk of generating dust or aerosols, respiratory protection may be necessary.[3]

Engineering Controls: Handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9]

Spill Response: In the event of a spill, evacuate the immediate area if necessary.[9] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[7] Sweep or scoop the absorbed material into a suitable, sealed container for disposal as hazardous waste.[10] Do not allow the chemical to enter drains or waterways.[3][11]

Waste Segregation and Containment: A Critical Step

Proper segregation is fundamental to safe and compliant chemical waste management.[8] It prevents hazardous reactions and avoids contaminating non-hazardous waste streams.[5]

  • Designate as Hazardous Waste: From the moment of generation, Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate waste must be classified and handled as hazardous waste.[5][12]

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible chemicals like strong acids or oxidizers.[4][5] Keep halogenated and non-halogenated solvent wastes separate.[8]

  • Container Selection: Use a container that is in good condition, compatible with aromatic amines, and has a tightly sealing lid.[5][12] Glass or certain types of plastic containers (e.g., polyethylene) are generally appropriate. The original product container is often an excellent choice for waste accumulation.[8]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate".[5][12] The accumulation start date should also be clearly marked.

Step-by-Step Disposal Procedures

Two primary disposal pathways are presented. Method 1 is the standard and universally recommended procedure for laboratory settings. Method 2 is an advanced option for chemical degradation that should only be undertaken by highly trained professionals in facilities equipped for such reactions.

Method 1: Standard Procedure for Hazardous Waste Collection

This is the preferred and most common method for ensuring safe and compliant disposal.

  • Container Preparation: Select a compatible, leak-proof container with a secure lid.[5] Affix a "HAZARDOUS WASTE" label and write the chemical name and any other constituents (e.g., solvent used for rinsing) on the label.[12]

  • Waste Transfer: In a fume hood, carefully transfer the waste chemical into the designated container. If collecting residue from an "empty" container, triple rinse it with a suitable solvent (e.g., ethanol, acetone).[8] The rinseate must be collected and disposed of as hazardous waste.[8]

  • Secure Containment: Tightly seal the container lid to prevent leaks or the release of vapors.[5][12] Store the container in a designated, secondary containment area, such as a chemical-resistant tray.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator.[5] This area should be away from heat sources and incompatible materials.

  • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[7][8] Do not transport hazardous waste yourself.[8]

Method 2: Chemical Degradation via Oxidation (Advanced Users Only)

This procedure describes the chemical breakdown of aromatic amines into less harmful substances. It is a hazardous process that generates heat and should only be performed by trained chemists in a controlled laboratory setting with appropriate safety measures in place.[1]

WARNING: This procedure involves strong acids and oxidizers. A thorough, risk-assessed standard operating procedure (SOP) must be in place before proceeding.

  • Preparation (in a Fume Hood):

    • Prepare a 1.7 N sulfuric acid solution by slowly and carefully adding concentrated sulfuric acid to water (never the reverse).[1]

    • Prepare a 0.2 M potassium permanganate (KMnO₄) solution.[1]

  • Dissolution: In a suitably sized flask equipped with a stirrer, dissolve the aromatic amine waste in the 1.7 N sulfuric acid solution.[1] The recommended ratio is approximately 0.01 moles of amine per 3 liters of acid solution.[1]

  • Oxidation: While stirring the solution, slowly add the 0.2 M potassium permanganate solution.[1] The solution will turn a deep purple color.

  • Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation of the aromatic amine.[1]

  • Neutralization and Disposal: After the reaction is complete, the resulting solution must be neutralized and disposed of in accordance with local regulations. Consult your EHS department for the proper disposal of the final treated solution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate.

DisposalWorkflow Disposal Workflow for Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure start Waste Generation assess Hazard Assessment: Treat as Hazardous Aromatic Amine start->assess ppe Select & Don PPE (Gloves, Goggles, Lab Coat) assess->ppe container Choose Compatible Waste Container ppe->container decision Chemical Degradation (Method 2) Feasible & Approved? container->decision transfer_std Method 1: Transfer Waste to Labeled Container decision->transfer_std No (Standard) degrade Method 2: Perform Chemical Degradation (Trained Personnel Only) decision->degrade Yes (Advanced) rinse Triple Rinse Empty Vessels, Collect Rinseate transfer_std->rinse seal Seal Container & Store in Satellite Accumulation Area rinse->seal pickup Arrange EHS Pickup seal->pickup end_node Final Compliant Disposal pickup->end_node neutralize Neutralize & Dispose of Treated Waste per EHS degrade->neutralize neutralize->pickup

Caption: Decision workflow for handling and disposal.

Regulatory and Compliance Overview

In the United States, the handling and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] In the European Union, the European Chemicals Agency (ECHA) oversees regulations such as REACH and CLP (Classification, Labelling and Packaging).[13][14] It is imperative that all laboratory personnel adhere not only to these federal and international regulations but also to the specific protocols established by their institution's Environmental Health & Safety department, which implements these rules at a local level.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Alfa Aesar. Material Safety Data Sheet: Ethyl benzoate. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • Unknown Source. Hazardous Waste Disposal Procedures. [Link]

  • University of Florida. EHS Program Manual 5.2 - Waste Disposal Procedure. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • UC San Diego. How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]

  • SKC Inc. Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. [Link]

  • Walchem. Chemical Compatibility Chart. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • The University of Texas at Austin. Chemical Waste | Environmental Health and Safety. [Link]

  • Sterlitech Corporation. Chemical Compatibility Chart. [Link]

  • National Institutes of Health. Ethyl 3-nitro-4-(propylamino)benzoate. [Link]

  • European Chemicals Agency. ECHA Homepage. [Link]

  • European Chemicals Agency. Substance Information. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid. [Link]

  • European Chemicals Agency. Recommendations for inclusion in the Authorisation List. [Link]

  • European Chemicals Agency. Information on biocides. [Link]

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Navigating the Unknown: A Guide to Personal Protective Equipment for Handling Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind the recommendations herein is rooted in a conservative approach: in the absence of specific toxicological data, we must assume the potential for hazards such as skin and eye irritation, allergic reactions, and respiratory irritation, which are common to this class of compounds.[1][2][3][4] This self-validating system of protocol ensures that researchers are shielded against unforeseen risks, prioritizing safety above all else.

Core Principles of Protection: A Proactive Stance

Given the limited specific data for Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate, a thorough risk assessment is the crucial first step before any handling. This guide provides a baseline for Personal Protective Equipment (PPE), which should be adapted and potentially augmented based on the specifics of your experimental setup, including the quantity of the substance being used and the potential for aerosolization.

Recommended Personal Protective Equipment

The following table outlines the recommended PPE for handling Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate in various laboratory settings.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing and Solution Preparation (in a ventilated enclosure) Safety glasses with side shields or chemical splash goggles.[2][5]Nitrile or other chemically resistant gloves.[2][5]Standard laboratory coat.Generally not required if handled in a certified chemical fume hood.
Reactions and Work-up Procedures Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.Nitrile or other chemically resistant gloves. Consider double-gloving for extended procedures.Chemically resistant laboratory coat or apron over a standard lab coat.Required if there is a risk of aerosol or dust generation outside of a fume hood. A NIOSH-approved respirator with particulate filters (P100) is recommended.
Large-Scale Operations or High-Concentration Handling Face shield worn over chemical splash goggles.[2]Heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton™).Chemically resistant suit or coveralls.A NIOSH-approved respirator with organic vapor and particulate cartridges, or a powered air-purifying respirator (PAPR).
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemically resistant gloves.Chemically resistant suit or coveralls.A NIOSH-approved respirator with organic vapor and particulate cartridges is essential.

Operational Plan: Donning and Doffing PPE

A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Start by washing your hands thoroughly.

  • Inner Gloves (if double-gloving): Put on the first pair of gloves.

  • Laboratory Coat/Coveralls: Don the appropriate body protection.

  • Respiratory Protection: If required, perform a fit check for your respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer, most contaminated pair of gloves.

  • Face Shield and Goggles: Remove face and eye protection from the back to the front.

  • Laboratory Coat/Coveralls: Remove your lab coat or coveralls, turning them inside out as you do so.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • Respirator: Remove your respirator last, after leaving the immediate work area.

Logical Workflow for PPE Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE when handling a compound with limited safety information.

PPE_Selection_Workflow cluster_assessment Hazard & Exposure Assessment cluster_ppe PPE Selection A Review Available Data (Analogs, Chemical Class) B Assess Experimental Scale (mg, g, kg) A->B Consider C Evaluate Potential for Aerosolization/Dusting B->C Consider D Standard PPE (Lab Coat, Gloves, Safety Glasses) C->D Low Risk E Enhanced PPE (Chem-Resistant Coat, Goggles, Fume Hood) C->E Moderate Risk F Maximum PPE (Full Suit, Face Shield, Respirator) C->F High Risk

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.